molecular formula C9H9BrF2 B1383071 1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene CAS No. 2092705-69-4

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene

Cat. No.: B1383071
CAS No.: 2092705-69-4
M. Wt: 235.07 g/mol
InChI Key: KNLULGOZDPEBLM-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene is a halogenated organic compound featuring both bromine and fluorine atoms on its aliphatic side chain, making it a potential versatile building block in synthetic chemistry . Compounds with similar bromo-fluoro substituents are frequently employed as key intermediates in the development of more complex molecules, particularly in pharmaceutical research and materials science . The specific research applications and detailed mechanism of action for this compound are not fully detailed in the literature, but its structure suggests utility in cross-coupling reactions and as a precursor for further functionalization . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact our scientific support team for specific inquiry and availability.

Properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLULGOZDPEBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination of 4-fluorobenzene

  • Reagents: N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN), and a suitable solvent such as carbon tetrachloride or dichloromethane.
  • Conditions: Reflux at 80–100°C under UV light or heat to facilitate radical bromination at the para position, yielding 4-bromofluorobenzene.

Step 2: Side-chain fluorination and substitution

  • Reagents: A fluorinating agent like Selectfluor or diethylaminosulfur trifluoride (DAST) for selective fluorination of the side chain.
  • Method: The brominated intermediate undergoes nucleophilic substitution with a fluorinated reagent to install fluorine onto the side chain, forming 1-(1-bromo-2-fluoropropan-2-yl)-4-fluorobenzene.

Nucleophilic Substitution on Halogenated Precursors

Method Overview:
This method utilizes halogenated aromatic compounds as substrates for nucleophilic substitution, facilitated by bases and high temperatures.

Procedure:

Step Reagents & Conditions Notes
1. Preparation of 4-fluorobromobenzene Bromination of 4-fluorobenzene using NBS in the presence of a radical initiator at 80–100°C Yields 4-bromofluorobenzene with high regioselectivity
2. Side-chain fluorination React 4-bromofluorobenzene with a fluorinating reagent (e.g., DAST) Converts the side chain to fluorinated derivatives
3. Coupling with aliphatic halides Nucleophilic substitution with appropriate alkyl halides under basic conditions Forms the target compound via SN2 mechanisms

Note: This approach benefits from the high reactivity of halogenated aromatic intermediates and the selectivity of fluorination reagents.

Cross-Coupling Reactions (Palladium-Catalyzed)

Method Overview:
Utilize palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) to attach fluorinated side chains to aromatic halides.

Example Protocol:

  • Reagents: 4-fluorobromobenzene, fluorinated organometallic reagents (e.g., fluorinated boronic acids), Pd catalyst, base (e.g., potassium carbonate).
  • Conditions: Reactions performed in polar aprotic solvents like DMF or toluene at 80–120°C under inert atmosphere.
  • Outcome: Efficient formation of the fluorinated aromatic compound with high regioselectivity and yield.

Summary of Reaction Conditions and Yields

Preparation Method Reagents Solvent Temperature Time Yield References
Radical bromination + fluorination NBS, AIBN, fluorinating agents CCl₄, CH₂Cl₂ 80–100°C 24–48h ~85–92% ,
Nucleophilic substitution Halogenated aromatic + fluorinating reagents CH₂Cl₂ 0–20°C 16–24h 77–87% ,
Palladium-catalyzed cross-coupling Organometallic reagents Toluene, DMF 80–120°C 12–24h >85%

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the fluorine-containing side chain.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 1-(2-fluoropropan-2-yl)-4-fluorobenzene azide, while oxidation with potassium permanganate can produce 1-(2-fluoropropan-2-yl)-4-fluorobenzoic acid.

Scientific Research Applications

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of fluorinated polymers and other advanced materials.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

1-(Bromoethynyl)-4-fluorobenzene (CAS: N/A; Molecular Formula: C₈H₅BrF)

  • Key Differences : Replaces the bromo-fluoropropane group with a bromoethynyl (-C≡CBr) moiety.
  • Reactivity: The ethynyl group enables conjugation, stabilizing intermediates in click chemistry or Sonogashira coupling reactions. In contrast, the target compound’s secondary bromine favors SN2 pathways .
  • Applications : Used in synthesizing triazoles () and alkynylation reactions, whereas the target compound is tailored for alkylation or cross-coupling in drug intermediates .

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7; Molecular Formula: C₁₁H₁₂BrFO)

  • Key Differences : Introduces a ketone group (-CO-) instead of the bromo-fluoropropane chain.
  • Reactivity : The ketone is susceptible to nucleophilic attack (e.g., Grignard reactions), while the target compound’s bromine is more reactive toward substitution.
  • Applications : Likely used in carbonyl chemistry for heterocycle synthesis, contrasting with the target’s role in alkylation .

Halogenated Benzene Derivatives

1-Bromo-2-chloro-4-fluorobenzene (CAS: 110407-59-5; Molecular Formula: C₆H₃BrClF)

  • Key Differences : Contains three halogens (Br, Cl, F) on the benzene ring, lacking the propane substituent.
  • Electronic Effects : The electron-withdrawing halogens deactivate the ring, directing electrophilic substitution to specific positions. The target compound’s propane group introduces steric hindrance, altering reaction pathways .
  • Applications : Primarily a building block for polychlorinated biphenyls (PCBs) or agrochemicals, whereas the target compound is tailored for complex alkylation .

4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS: 749932-17-0; Molecular Formula: C₇H₄BrF₃)

  • Key Differences : Substitutes the propane group with a difluoromethyl (-CF₂H) group.
  • Reactivity : The -CF₂H group is electron-withdrawing, enhancing electrophilic substitution on the ring. The target compound’s propane group offers steric bulk for SN2 reactions .

Biological Activity

1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene is a halogenated organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the compound's biological properties, including toxicity, metabolic pathways, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C9H8BrF2
  • Molecular Weight : 235.06 g/mol

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of this compound. An important study conducted on male Sprague-Dawley rats exposed to varying concentrations of 1-bromo-4-fluorobenzene (a related compound) revealed significant findings:

Exposure Concentration (mg/m³)Observed EffectsLC50 (mg/m³)
7,100Slight body weight loss (up to 8%)
14,000Loss of righting reflex, lethargy, tremors
19,000Severe weight loss (4.1–17.5%)
18,000Median lethal concentration (LC50)18,000

The study indicated that exposure to concentrations above 14,000 mg/m³ resulted in significant physiological effects, including respiratory distress and neurological symptoms .

Metabolic Pathways

The metabolic pathways of halogenated compounds often involve oxidative biotransformation. For this compound, studies suggest that it may undergo similar metabolic transformations as other brominated and fluorinated compounds. The presence of both bromine and fluorine substituents can influence the compound's reactivity and metabolic fate.

Case Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial activity of halogenated compounds. Studies have demonstrated that certain brominated phenols possess antibacterial properties against a range of pathogens. The potential for this compound to exhibit similar effects warrants further exploration through in vitro assays against common bacterial strains .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Fluorinated nitrile gloves and vapor-resistant goggles.
  • Ventilation : Use fume hoods rated for halogenated volatiles (TLV-TWA for bromine: 0.1 ppm).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes due to potential hydrofluoric acid formation .

How can computational chemistry predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMSO).
  • QSPR Models : Correlate Hammett σ⁺ values with experimental reaction rates for bromine substitution .

What are the implications of conflicting NMR data for analogous bromo-fluoroaromatic compounds?

Advanced Research Question
Contradictions in ¹⁹F NMR shifts (e.g., para vs. meta fluorine) may arise from:

  • Solvent Polarity : Fluorine’s chemical shift is sensitive to solvent dielectric constant.
  • Dynamic Effects : Rotameric equilibria in the 2-fluoropropan-2-yl group cause signal splitting. Variable-temperature NMR (-40°C to 25°C) can resolve these .

How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in reactions involving this compound?

Advanced Research Question

  • Kinetic Isotope Effects (KIE) : Use ²H-labeled benzene rings to distinguish between concerted vs. stepwise mechanisms in SNAr reactions.
  • Tracing : ¹³C-labeled bromine aids in tracking cross-coupling byproducts via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene
Reactant of Route 2
1-(1-Bromo-2-fluoropropan-2-yl)-4-fluorobenzene

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